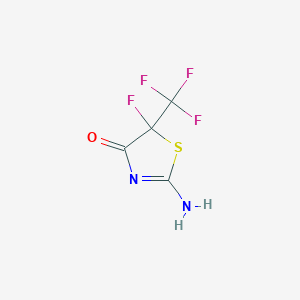

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis details for "2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one" are not directly available, related compounds within the thiazole family, such as fluorinated 2-(4-aminophenyl)benzothiazoles and trifluoromethyl heterocyclic compounds, have been synthesized through routes involving cyclization of precursor thiobenzanilides and anti-Michael addition and condensation with thioamides, respectively (Hutchinson et al., 2001); (Coyanis et al., 2003). These methods indicate the versatility and complexity of synthesizing fluorinated thiazole derivatives, hinting at similar synthetic challenges and strategies that might be employed for the compound .

Molecular Structure AnalysisStudies on related thiazole derivatives, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, reveal that molecules are linked by hydrogen bonds into sheets or chains, depending on the substitution pattern, which significantly affects the molecular conformation and intermolecular interactions (Boechat et al., 2006). Such structural insights are crucial for understanding the chemical behavior and potential applications of "2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one."

Chemical Reactions and Properties

Fluorinated thiazoles and related compounds exhibit a range of chemical reactions, primarily due to the presence of fluorine, which can influence reactivity and electronic properties. The synthesis and functionalization of such compounds often involve nucleophilic substitution reactions and the formation of novel heterocyclic structures, as seen in the creation of trifluoromethyl-promoted pyrazolo[1,5-a]pyrimidine derivatives (Wu et al., 2006). These reactions underline the compound's potential for diverse chemical transformations and applications.

Physical Properties Analysis

The physical properties of fluorinated thiazoles, such as solubility, melting point, and crystal structure, can be significantly affected by fluorination and the specific substituents present. For instance, crystallographic studies on related fluorinated compounds provide insights into their solid-state conformation and potential intermolecular interactions, which are essential for designing materials with desired physical properties (Saloutina et al., 2000).

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including trifluoromethylation and related reactions, is essential in synthesizing fluorine-containing pharmaceuticals, agrochemicals, and materials due to the unique properties that fluorine atoms confer on molecules. The development of fluoroalkylation reactions in water represents a significant advancement towards environmentally friendly synthesis methods. Such reactions are key in incorporating fluorine or fluoroalkyl groups into target molecules under mild conditions, highlighting the importance of water as a solvent or reactant in these processes. This approach aligns with the principles of green chemistry by minimizing the environmental impact of chemical synthesis (Hai‐Xia Song et al., 2018).

Fluorine in Protein Design

The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins has been explored to create proteins with enhanced stability and novel biological properties. Fluorination is a strategy to increase protein stability against chemical and thermal denaturation while retaining structural and functional integrity. This method has shown promise in designing proteins with improved characteristics for various applications, including therapeutic uses (B. Buer & E. Marsh, 2012).

Fluorinated Compounds in Clinical PET Research

In the realm of clinical PET (Positron Emission Tomography) research, fluorinated compounds like 18F-labeled fluoroethyltyrosine and fluorodopa play crucial roles. They are particularly useful in diagnosing and managing gliomas by targeting biopsies, aiding therapy planning, monitoring treatment efficacy, and serving as outcome markers in clinical trials. These developments underscore the importance of fluorinated compounds in advancing diagnostic imaging and improving patient care in oncology (K. Herholz, 2017).

Fluorine Substitution in Nucleotide Analogs

The effects of fluorine substitution, particularly at the 5-position of the pyrimidine ring, on nucleotide analogs have been extensively studied. This modification alters the kinetic parameters of nucleotide incorporation by HIV-1 reverse transcriptase, potentially enhancing the efficacy of antiviral nucleosides against HIV-1. The research in this area helps understand the mechanism of action of nucleoside analogs and their potential in treating viral infections more effectively (A. Ray et al., 2003).

Fluorinated Pyrimidines in Cancer Treatment

The synthesis and application of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), have been crucial in treating various cancers. The review of fluorine chemistry in this context has contributed to the precise use of 5-FU and related compounds in oncology, offering insights into their synthesis, metabolic pathways, and mechanisms of action. These advancements highlight the significance of fluorinated compounds in developing more effective and targeted cancer therapies (W. Gmeiner, 2020).

properties

IUPAC Name |

2-amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4N2OS/c5-3(4(6,7)8)1(11)10-2(9)12-3/h(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNXMIRSSYJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(SC(=N1)N)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336710 |

Source

|

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one | |

CAS RN |

13973-15-4 |

Source

|

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.